molecular formula C2H2ClN3S B127521 5-Chloro-1,3,4-thiadiazol-2-amine CAS No. 37566-40-8

5-Chloro-1,3,4-thiadiazol-2-amine

Cat. No. B127521
CAS RN: 37566-40-8
M. Wt: 135.58 g/mol
InChI Key: OPGJORQBYBKWNH-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C2H2ClN3S . It is a solid substance with a molecular weight of 135.58 .


Synthesis Analysis

The synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine involves a reaction between 1,3,4-thiadiazol-2-amine and N-Chlorosuccinimide . The reaction is carried out at 85°C for 2 hours .


Molecular Structure Analysis

The linear formula of 5-Chloro-1,3,4-thiadiazol-2-amine is C2H2ClN3S . The compound has a molecular weight of 135.58 .


Physical And Chemical Properties Analysis

5-Chloro-1,3,4-thiadiazol-2-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Insecticidal Activity

5-Chloro-1,3,4-thiadiazol-2-amine has been employed in the synthesis of novel thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives exhibiting significant insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis). These compounds were synthesized under solvent-free conditions, highlighting a green chemistry approach (Ismail et al., 2021).

Antimicrobial Agents

Another application involves its role in the synthesis of formazans, which exhibit antimicrobial properties. By employing a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a series of compounds were synthesized and tested against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans. These compounds showed moderate activity, underscoring the potential of thiadiazole derivatives as antimicrobial agents (Sah et al., 2014).

Structural and Electronic Analysis

5-Chloro-1,3,4-thiadiazol-2-amine's crystal and molecular structure, along with its electronic properties, have been extensively studied using spectroscopic techniques and density functional theory (DFT) calculations. These studies provide insights into its potential application in materials science, particularly in the development of nonlinear optical (NLO) materials (Kerru et al., 2019).

Synthesis Efficiency Improvement

The efficiency of synthesizing thiadiazole derivatives, including those based on 5-Chloro-1,3,4-thiadiazol-2-amine, has been enhanced through ultrasound-assisted methods. This innovative approach not only improves reaction efficiency but also aligns with principles of green chemistry by reducing the need for traditional solvents and energy-intensive conditions (Erdogan, 2018).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Relevant Papers Several papers were retrieved during the search, but specific details about their content were not provided in the search results .

properties

IUPAC Name

5-chloro-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3S/c3-1-5-6-2(4)7-1/h(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGJORQBYBKWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310745
Record name 5-chloro-1,3,4-thiadiazol-2-amine
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Molecular Weight

135.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3,4-thiadiazol-2-amine

CAS RN

37566-40-8
Record name 5-Chloro-1,3,4-thiadiazol-2-amine
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Record name 5-chloro-1,3,4-thiadiazol-2-amine
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Record name 5-Chloro-1,3,4-thiadiazol-2-amine
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